molecular formula C19H23N3O4S B2492680 N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251557-25-1

N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2492680
CAS No.: 1251557-25-1
M. Wt: 389.47
InChI Key: BLULHRILYCPGSG-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic acetamide derivative characterized by a 2-methylphenyl group attached to the acetamide nitrogen and a 1,2-dihydropyridin-1-yl moiety substituted with a piperidine-1-sulfonyl group at position 3. The compound's structure integrates a sulfonamide linkage, which is frequently associated with enhanced biological activity and pharmacokinetic properties in medicinal chemistry .

Properties

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-15-7-3-4-8-17(15)20-18(23)14-21-13-16(9-10-19(21)24)27(25,26)22-11-5-2-6-12-22/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLULHRILYCPGSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that belongs to the class of acetamides. Its unique structure includes a piperidine sulfonyl group and a dihydropyridinone moiety, which contribute to its diverse biological activities. This article reviews the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N3O4S. The compound features:

  • Piperidine Sulfonyl Group : Known for its role in various pharmacological activities.
  • Dihydropyridinone Moiety : Associated with multiple biological effects, including enzyme inhibition.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibitory activity. Specifically, the piperidine moiety is linked to:

  • Acetylcholinesterase Inhibition : Important for treating neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : Relevant for managing infections caused by urease-producing bacteria.

A study demonstrated that derivatives of piperidine showed strong inhibitory effects against urease with IC50 values ranging from 0.63 to 2.14 µM, indicating potential therapeutic uses in treating infections and related conditions .

2. Antibacterial Activity

Compounds similar to this compound have been evaluated for their antibacterial properties. Studies show moderate to strong activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis

These findings suggest that the compound may be effective in combating bacterial infections .

3. Anti-inflammatory and Analgesic Properties

The structural components of the compound suggest potential anti-inflammatory and analgesic effects. Similar compounds have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes .

The mechanism of action for this compound involves its interaction with specific biological targets:

  • Binding to Enzymes/Receptors : The compound may alter the activity of enzymes or receptors involved in various physiological processes.

This interaction can lead to therapeutic effects such as reduced inflammation and pain relief.

Case Studies

Several studies have highlighted the biological activities of compounds structurally related to this compound:

StudyFindings
Aziz et al., 2011Demonstrated strong urease inhibition with IC50 values indicating high potency against bacterial strains .
Hamid et al., 2020Evaluated antibacterial activity against multiple strains, showing significant effectiveness .
Iqbal et al., 2020Investigated enzyme inhibition and found promising results for acetylcholinesterase inhibitors .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name / ID Core Structure Modifications Key Biological Activity / Findings Reference
N-(2-methylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 2-methylphenyl, piperidine-1-sulfonyl-dihydropyridinone Not explicitly reported; inferred from analogs
N-(4-fluorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide 4-fluorophenyl substituent Supplier-listed; fluorination may enhance bioavailability
Compounds 38–40 (Quinazoline-sulfonyl derivatives) Pyrrolidine/piperidine/morpholine-sulfonyl + quinazoline core Potent anticancer activity (MTT assay, IC50 < 10 µM)
7a (1,2,4-triazole-piperidine hybrid) Triazole + piperidine-sulfonyl + 2-methylphenyl Synthesized via microwave-assisted methods (high yield)
Thiazolidinone analogs (Rana et al., 2012) Thiazolidinone ring + 2-methylphenyl Antimicrobial and anti-inflammatory activity

Key Observations:

  • Substituent Effects on Aromatic Rings : Fluorination at the phenyl ring (e.g., 4-fluorophenyl in ) may improve metabolic stability compared to the 2-methylphenyl group in the target compound. However, steric hindrance from the 2-methyl group could enhance target binding specificity.
  • Sulfonyl-Piperidine vs. Sulfonyl-Morpholine/Pyrrolidine : In quinazoline-based analogs (compounds 38–40), piperidine-sulfonyl derivatives (compound 39) showed superior anticancer activity over morpholine or pyrrolidine variants, suggesting that the six-membered piperidine ring optimizes interactions with cellular targets .
Pharmacological Activity
  • Anticancer Potential: The quinazoline-sulfonyl acetamides (compounds 38–40) demonstrated IC50 values below 10 µM against multiple cancer cell lines (HCT-1, MCF-7), with piperidine-sulfonyl derivatives outperforming others . This aligns with the hypothesis that the target compound’s piperidine-sulfonyl group may confer similar efficacy.
  • Antimicrobial Activity: Thiazolidinone analogs from Rana et al. (2012) exhibited moderate to high antimicrobial activity, suggesting that the acetamide scaffold itself is pharmacologically versatile .
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Fluorinated analogs (e.g., ) may exhibit slower hepatic clearance due to reduced susceptibility to cytochrome P450 oxidation.

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